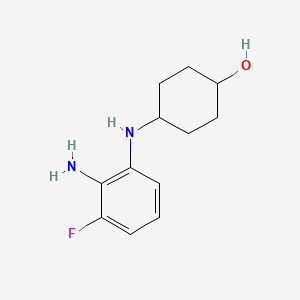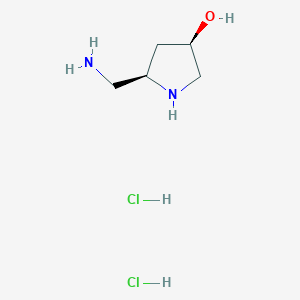![molecular formula C25H19F3N2O3S B2598646 3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione CAS No. 894561-46-7](/img/structure/B2598646.png)
3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione is a useful research compound. Its molecular formula is C25H19F3N2O3S and its molecular weight is 484.49. The purity is usually 95%.
BenchChem offers high-quality 3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Spiro[indoline-3,2'-thiazolidine]-2,4'-dione derivatives have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. The research demonstrates the potential of indoline compounds in protecting metal surfaces against corrosion, emphasizing their significance in industrial applications where metal longevity is crucial. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, indicating their effectiveness in forming protective layers against corrosive agents (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Antitubercular Agents
A series of spiro[indoline-3,2'-thiazolidine]-2,4'-diones have been synthesized with demonstrated in vitro antifungal activity against several fungal species and antitubercular activity against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new antimicrobial and antitubercular therapies, addressing the need for novel treatments due to increasing resistance to existing drugs (Dandia, Singh, & Arya, 2004).
Anticancer Activity
Research into spiro[indoline-3,2'-thiazolidine]-2,4'-diones also includes the evaluation of their anticancer activities. Specific compounds within this class have shown promising results in vitro against various cancer cell lines, suggesting their potential as leads in the development of new cancer therapies. The structural diversity of these compounds allows for the exploration of various mechanisms of action against cancer cells, contributing to the broader efforts in cancer research (Kaminskyy et al., 2011).
Synthesis and Chemical Reactivity
The synthesis of spiro[indoline-3,2'-thiazolidine]-2,4'-diones involves innovative methods that enhance the efficiency and environmental friendliness of chemical processes. These methods include microwave-induced synthesis, solvent-free reactions, and the use of ionic liquids as reaction media. Such approaches not only yield structurally novel spiro compounds but also contribute to the development of green chemistry by minimizing harmful waste and energy consumption (Jain, Sharma, & Kumar, 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O3S/c1-33-19-11-9-18(10-12-19)30-22(31)15-34-24(30)20-7-2-3-8-21(20)29(23(24)32)14-16-5-4-6-17(13-16)25(26,27)28/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVQIHAYYVBFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)


![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)
![2-[(4-ethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2598574.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B2598576.png)
![2-Bromo-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2598578.png)

![4-(4-chlorophenyl)-1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-1H-pyrazol-5-ylamine](/img/structure/B2598580.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)
![N-phenethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2598583.png)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid](/img/structure/B2598584.png)
